Product packaging for Naphthol AS-BI phosphate(Cat. No.:CAS No. 1919-91-1)

Naphthol AS-BI phosphate

Cat. No.: B159462
CAS No.: 1919-91-1
M. Wt: 452.2 g/mol
InChI Key: HUXIAXQSTATULQ-UHFFFAOYSA-N
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Description

Role as a Substrate in Enzymatic Assays

Substrate for Acid Phosphatase (AcP)

Naphthol AS-BI phosphate (B84403) serves as a valuable substrate for the detection of acid phosphatase (AcP) activity in various biological contexts. medchemexpress.comadipogen.comcaymanchem.comscientificlabs.co.ukmpbio.comgenaxxon.comnih.gov It is utilized in both histochemical and fluorometric assays to demonstrate and quantify AcP. scientificlabs.co.ukmpbio.comgenaxxon.comsigmaaldrich.com For instance, it has been used for the demonstration of acid phosphatase in paraffin-embedded tissues and in the cytofluorometric assay of the enzyme in single living cells. scientificlabs.co.ukmpbio.comgenaxxon.comsigmaaldrich.commpbio.com A notable application is in an azo-dye method for demonstrating acid phosphatase in tissues, where it has been shown to be a useful and stable substrate. oup.com The enzymatic reaction is typically conducted at an acidic pH, for example, pH 5.0 with an acetate (B1210297) buffer system.

Substrate for Alkaline Phosphatase (ALP)

In addition to its use for AcP, Naphthol AS-BI phosphate is also a well-established substrate for alkaline phosphatase (ALP). medchemexpress.comadipogen.comscientificlabs.co.ukmpbio.comgenaxxon.comsigmaaldrich.comtandfonline.comscbt.com Studies have indicated that among several naphthol AS phosphates, this compound is a superior substrate for the analysis of ALP. tandfonline.comtandfonline.com The enzymatic hydrolysis of this compound by ALP allows for the determination of enzyme activity, with the ability to detect as little as 0.0005 to 0.5 units of the enzyme. tandfonline.com This substrate is suitable for use in staining cells to measure ALP activity and to perform alkaline phosphatase reactions. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The optimal pH for ALP activity with this substrate is around 9.0, often using a Tris(hydroxymethyl)aminomethane buffer. tandfonline.com Its utility extends to the histochemical localization of ALP in frozen sections, which is crucial for understanding the distribution of this enzyme in various tissues.

Specificity for Tartrate-Resistant Acid Phosphatase (TRAP) Isoform 5b (TRAP 5b)

A particularly important application of this compound is its preferential hydrolysis by tartrate-resistant acid phosphatase (TRAP) isoform 5b. nih.govresearchgate.netoup.com TRAP 5b is a significant serum marker for osteoclastic activity and bone resorption. nih.govoup.com Standard biochemical assays for TRAP using substrates like p-nitrophenylphosphate (pNPP) often lack specificity because they are also hydrolyzed by other non-type 5 TRAPs and by TRAP isoform 5a. nih.govresearchgate.netoup.com

Research has demonstrated that this compound is selectively hydrolyzed by TRAP isoform 5b, making it a preferred substrate for increasing the specificity of TRAP assays. nih.govoup.com This specificity allows for a more accurate assessment of osteoclastic activity. nih.gov The assay can be further enhanced by using heparin, which inhibits the activity of isoform 5a with minimal effect on isoform 5b. nih.govoup.com This method can be adapted for simple microplate-based biochemical or immunochemical assays, providing a valuable tool for studying bone metabolism diseases. nih.govoup.com TRAP staining using this compound is a common technique to detect osteoclast activity in vitro. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.comjove.com

Overview of Applications in Life Sciences and Biomedical Research

The utility of this compound extends across various domains of life sciences and biomedical research. medchemexpress.comscbt.comresearchgate.netmedchemexpress.com Its primary application lies in its role as a substrate in enzymatic assays, which are fundamental to numerous diagnostic and research procedures. scbt.commedchemexpress.comszabo-scandic.com

In clinical diagnostics, acid and alkaline phosphatases are important biomarkers, as their concentrations can change significantly in various disease states. adipogen.comcaymanchem.com The use of this compound in assays for these enzymes aids in the investigation of these conditions. adipogen.comcaymanchem.com

In the field of bone biology, the specificity of this compound for TRAP isoform 5b is crucial for research into bone resorption and the function of osteoclasts. nih.govresearchgate.net This allows for more precise monitoring of bone-related diseases and the effects of potential therapies. nih.gov

Furthermore, this compound is a valuable tool in histochemistry for the localization of phosphatase activity within tissues. adipogen.com This is essential for understanding the spatial distribution of these enzymes and their roles in cellular function and pathology. The ability to use this substrate in both colorimetric and fluorometric assays provides flexibility for researchers depending on their specific experimental needs. adipogen.comgenaxxon.com

Table of Research Findings

Application Enzyme Key Finding Reference(s)
Enzymatic Assay Acid Phosphatase (AcP) Serves as a substrate for both histochemical and fluorometric detection. scientificlabs.co.ukmpbio.comgenaxxon.comsigmaaldrich.comoup.com
Enzymatic Assay Alkaline Phosphatase (ALP) Considered a superior substrate for ALP analysis compared to other naphthol AS phosphates. tandfonline.comtandfonline.com
Specific Enzymatic Assay TRAP Isoform 5b Selectively hydrolyzed by TRAP isoform 5b, increasing assay specificity for osteoclastic activity. nih.govoup.com
Histochemistry Acid and Alkaline Phosphatase Used for the histochemical demonstration and localization of enzyme activity in tissues. adipogen.com

Table of Chemical Compounds

Compound Name
This compound
Acid Phosphatase (AcP)
Alkaline Phosphatase (ALP)
Tartrate-Resistant Acid Phosphatase (TRAP)
p-nitrophenylphosphate (pNPP)
Heparin
Tris(hydroxymethyl)aminomethane
Naphthol AS-BI
Diazonium salt
Fast Red TR
New Fuchsin

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15BrNO6P B159462 Naphthol AS-BI phosphate CAS No. 1919-91-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[6-bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrNO6P/c1-25-16-5-3-2-4-15(16)20-18(21)14-9-12-8-13(19)7-6-11(12)10-17(14)26-27(22,23)24/h2-10H,1H3,(H,20,21)(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXIAXQSTATULQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrNO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

530-79-0 (di-hydrochloride salt)
Record name Naphthol AS-BI phosphate
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DSSTOX Substance ID

DTXSID4062062
Record name 2-Naphthalenecarboxamide, 7-bromo-N-(2-methoxyphenyl)-3-(phosphonooxy)-
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Molecular Weight

452.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1919-91-1
Record name 7-Bromo-N-(2-methoxyphenyl)-3-(phosphonooxy)-2-naphthalenecarboxamide
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Record name Naphthol AS-BI phosphate
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Record name 2-Naphthalenecarboxamide, 7-bromo-N-(2-methoxyphenyl)-3-(phosphonooxy)-
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Record name 6-bromo-3-(o-hydroxyphenylaminocarbonyl)-2-naphthyl phosphate
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Methodological Frameworks Utilizing Naphthol As Bi Phosphate

Histochemical Techniques

Histochemical methods are vital for localizing enzyme activity within the context of tissue architecture. Naphthol AS-BI phosphate (B84403) serves as a versatile substrate for identifying both acid and alkaline phosphatase activity in these preparations. sigmaaldrich.comoup.comsigmaaldrich.comavantorsciences.com

Demonstration of Phosphatase Activity in Tissue Sections

The fundamental principle behind the use of Naphthol AS-BI phosphate in histochemistry involves an enzymatic reaction where phosphatases present in the tissue hydrolyze the phosphate group from the this compound substrate. wustl.eduquizlet.com This enzymatic cleavage releases Naphthol AS-BI. The liberated naphthol derivative then couples with a diazonium salt, such as Fast Garnet GBC or pararosaniline, which is included in the incubation medium. nih.gov This coupling reaction forms a highly colored, insoluble azo dye at the site of enzyme activity, thus providing a visual marker. wustl.edu

This technique is applicable to various tissue preparations, including snap-frozen and paraffin-embedded tissues, although frozen sections are often preferred to preserve enzyme activity. sigmaaldrich.comoup.comavantorsciences.com The choice of fixative, pH of the incubation buffer, and the specific diazonium salt can be varied to optimize the staining for different phosphatases and tissue types. nih.gov For instance, the naphthol AS-BI phosphoric acid–pararosaniline method is considered highly specific for demonstrating acid phosphatase and tartrate-resistant acid phosphatase in tissue sections. nih.gov

Staining Protocols for Specific Phosphatase Isoforms

The general methodology can be adapted to specifically identify different isoforms of phosphatases by manipulating the reaction conditions, such as pH and the inclusion of specific inhibitors.

A prominent application of this compound is in the staining for Tartrate-Resistant Acid Phosphatase (TRAP), an enzyme notably expressed by osteoclasts and involved in bone resorption. scientificlabs.ieapexbt.com The TRAP staining method relies on the enzymatic hydrolysis of this compound under acidic conditions. apexbt.com The key to the specificity of this technique is the inclusion of L-(+)-tartrate in the incubation buffer. nih.gov While most acid phosphatases are inhibited by tartrate, TRAP remains active, allowing for its specific detection.

The released Naphthol AS-BI reacts with a diazonium salt, producing a colored precipitate that visually identifies osteoclast activity. apexbt.com This method is widely used for the assessment of osteoclast differentiation and function in various sample types, including freshly prepared blood smears, cell preparations, and both frozen and paraffin-embedded tissue specimens. apexbt.com

A modified TRAP staining method utilizes New Fuchsin as the chromogen. In this procedure, diazotized New Fuchsin couples with the Naphthol AS-BI produced by TRAP-mediated dephosphorylation, forming a red dye. nih.gov This adaptation offers the advantage of producing a stain that is not soluble in organic solvents, allowing for dehydration and clearing of the tissue sections and the use of non-aqueous mounting media, which aids in long-term preservation of the stained slides. nih.gov

Staining Protocol ComponentConventional TRAP StainingNew Fuchsin TRAP Staining
Substrate Naphthol AS-MX phosphate or this compoundThis compound
Chromogen Fast Red Violet LB or Fast Garnet GBCNew Fuchsin
Solubility of Dye Soluble in organic solvents (e.g., alcohol, xylene)Insoluble in organic solvents
Mounting Medium Aqueous (e.g., glycerol)Non-aqueous, organic solvent-based
Long-term Preservation DifficultEnhanced

To enhance the specificity and reliability of TRAP activity assessment, optimized protocols have been developed. Research has shown that this compound is a preferred substrate for the tartrate-resistant acid phosphatase isoform 5b (TRAP5b), which is a potential serum marker for osteoclast activity. researchgate.netnih.gov Assays using para-nitrophenylphosphate (pNPP) as a substrate can lack specificity for bone-related TRAP due to hydrolysis by other TRAP isoforms found in blood cells. nih.gov

Optimized assays for TRAP5b activity often utilize this compound at a specific pH, for example, pH 6.1, in a sodium acetate (B1210297) buffer containing sodium tartrate. researchgate.net Furthermore, the inclusion of heparin has been shown to inhibit the activity of TRAP isoform 5a by approximately 50% with little effect on isoform 5b, thereby increasing the specificity of the assay for osteoclastic TRAP. researchgate.netnih.gov These optimized biochemical assays can be adapted for microplate formats, facilitating higher throughput analysis. nih.gov

A typical reaction buffer for an optimized TRAP5b assay might consist of 2.5 mM this compound in 100 mM sodium acetate buffer with 50 mM sodium tartrate, adjusted to pH 6.1. researchgate.net

Cytochemical Techniques

Cytochemical techniques focus on the localization of enzyme activity within individual cells. This compound is a valuable substrate in this context as well, allowing for the detection of phosphatase activity in various cellular preparations. avantorsciences.comnih.govscientificlabs.com

Detection of Phosphatase Activity in Cellular Preparations

The principles for detecting phosphatase activity in cellular preparations are analogous to those in histochemistry. Cells are fixed and then incubated with a solution containing this compound and a diazonium salt. nih.gov Phosphatases within the cells cleave the substrate, and the resulting product forms a colored precipitate at the site of the enzyme, allowing for microscopic visualization. nih.gov

This technique is particularly useful for identifying specific cell types based on their enzyme content. For instance, the cytochemical demonstration of TRAP activity is essential for the diagnosis of certain hematological conditions like leukemic reticuloendotheliosis (hairy cell leukemia). nih.gov The Naphthol AS-BI phosphoric acid–Fast Garnet GBC method is recommended for this purpose as it is sensitive, technically straightforward, and produces a highly chromogenic reaction product suitable for cytologic preparations. nih.gov

The method can also be applied to cultured cells to monitor processes like osteoclast differentiation from precursor cells, such as RAW 264.7 cells, upon stimulation with factors like RANKL. researchgate.net In such experiments, the appearance of TRAP-positive multinucleated cells is a key indicator of successful osteoclastogenesis. researchgate.netjove.com

ParameterDescription
Principle Enzymatic hydrolysis of this compound by cellular phosphatases.
Reaction Released Naphthol AS-BI couples with a diazonium salt to form a colored precipitate.
Application Identification of cell types (e.g., hairy cells), monitoring cellular differentiation (e.g., osteoclasts).
Example Method Naphthol AS-BI phosphoric acid–Fast Garnet GBC method for TRAP in cytologic preparations.

Cytofluorometric Assays for Single Living Cells

This compound is employed in cytofluorometric assays to measure acid phosphatase activity within individual living cells. scientificlabs.co.ukavantorsciences.comavantorsciences.comscientificlabs.ie This technique allows for the quantitative analysis of enzyme activity at the single-cell level, providing valuable insights into cellular function and heterogeneity within a population. scientificlabs.iesigmaaldrich.com The substrate's ability to be cleaved by intracellular phosphatases, resulting in a fluorescent product, enables the detection and measurement of this activity using flow cytometry.

Biochemical and Fluorometric Assay Systems

This compound is a versatile substrate for both biochemical and fluorometric assays of acid and alkaline phosphatases. caymanchem.commedchemexpress.com These assays are instrumental in various research and clinical applications due to the significant changes in the concentrations of these enzymes in certain diseases, making them important clinical markers. caymanchem.com

This compound is a well-established substrate for the quantitative determination of both acid and alkaline phosphatase activity. scientificlabs.co.ukavantorsciences.comscientificlabs.iecaymanchem.commedchemexpress.comsigmaaldrich.com The enzymatic cleavage of the phosphate group from this compound yields Naphthol AS-BI, a fluorescent product. caymanchem.com The intensity of the fluorescence is directly proportional to the phosphatase activity, allowing for its quantification. caymanchem.com

The principle behind the fluorometric measurement of phosphatase activity using this compound lies in the enzymatic conversion of a non-fluorescent substrate into a highly fluorescent product. caymanchem.comnih.gov Phosphatases catalyze the hydrolysis of the phosphate group from this compound, releasing the fluorescent molecule Naphthol AS-BI. caymanchem.com The rate of formation of Naphthol AS-BI, and thus the increase in fluorescence intensity, is a direct measure of the enzyme's activity. caymanchem.comnih.gov This allows for a sensitive and continuous monitoring of the enzymatic reaction.

The cleaved product, Naphthol AS-BI, exhibits specific spectral properties that are fundamental to its detection in fluorometric assays. It has an excitation maximum at approximately 405 nm and an emission maximum at 515 nm. caymanchem.comglpbio.com

In certain applications, enhancing the specificity of phosphatase assays is critical. This is particularly true when differentiating between isoforms of the same enzyme that may have different physiological roles.

In the context of Tartrate-Resistant Acid Phosphatase (TRAP) assays, heparin plays a crucial role in differentiating between its isoforms, specifically 5a and 5b. nih.gov Research has shown that this compound is preferentially hydrolyzed by TRAP isoform 5b. nih.gov To further increase the specificity for isoform 5b, which is a potential serum marker for osteoclastic activity, heparin is used as a specific inhibitor of isoform 5a. nih.gov Heparin has been found to inhibit the activity of isoform 5a by approximately 50%, while having minimal effect on the activity of isoform 5b. nih.gov This selective inhibition allows for a more accurate biochemical assay of serum TRAP activity that is specific for the osteoclastic isoform 5b. nih.gov

Compound Names

Microplate-Based Biochemical Assays

This compound is a key substrate in a variety of microplate-based biochemical assays, primarily for the detection of phosphatase activity. Its utility in this format is due to its conversion by phosphatases into the fluorescent product, Naphthol AS-BI, allowing for quantitative measurement of enzyme activity. These assays are readily adaptable to high-throughput screening (HTS) formats, which are essential in drug discovery and clinical diagnostics for testing large numbers of samples simultaneously. The use of 96-well or 384-well plates in these automated systems allows for rapid and efficient analysis.

One of the prominent applications of this compound in microplate assays is the measurement of tartrate-resistant acid phosphatase (TRAP) activity, particularly isoform 5b, which is a significant biomarker for osteoclastic activity. caymanchem.com Biochemical assays for serum TRAP have historically been hampered by a lack of specificity when using substrates like para-nitrophenylphosphate (pNPP), due to hydrolysis by other TRAP isoforms and unrelated phosphatases. caymanchem.com However, this compound has been identified as a preferred substrate for TRAP isoform 5b. caymanchem.com This specificity can be further enhanced by the inclusion of heparin, which acts as a selective inhibitor of TRAP isoform 5a, with minimal effect on isoform 5b activity. caymanchem.com This improved specificity makes the assay for serum TRAP activity more reliable for applications in bone metabolism studies. caymanchem.com This method is well-suited for adaptation into simple microplate-based biochemical or immunochemical assays. caymanchem.com

Beyond TRAP, this compound is also a suitable substrate for the determination of alkaline phosphatase (ALP) activity in microplate formats. researchgate.netsigmaaldrich.comresearchgate.net It is used as a component in Tris-HCl buffers for staining cells to measure ALP activity. researchgate.netresearchgate.net The enzymatic reaction yields the fluorescent Naphthol AS-BI, providing a quantitative measure of ALP activity. caymanchem.com

The general principle of these assays involves the enzymatic hydrolysis of the phosphate group from this compound, which results in the formation of Naphthol AS-BI. This product exhibits fluorescence with excitation and emission spectra of approximately 405/515 nm, respectively. The intensity of this fluorescence is a direct and quantitative indicator of acid and alkaline phosphatase activity.

Assay TypeTarget EnzymeKey Features
TRAP Activity AssayTartrate-Resistant Acid Phosphatase (TRAP) Isoform 5bHigh specificity for isoform 5b; can be adapted for high-throughput screening.
ALP Activity AssayAlkaline Phosphatase (ALP)Quantitative measurement of ALP activity in various biological samples.

Advanced Detection and Analytical Methodologies

Confocal Laser-Scanning Microscopy for Phosphatase Localization

Confocal laser-scanning microscopy can be employed to determine the subcellular localization of phosphatase activity using this compound as a substrate. A histochemical acid phosphatase detection method has been developed that is suitable for this advanced imaging technique. This method allows for the visualization of the distribution of the enzyme within cellular compartments such as the lysosomes and the Golgi apparatus. The density and distribution of the enzymatic reaction product are dependent on the incubation time, which can be monitored through the confocal images.

Spectroscopic Characterization of this compound Derivatives

While direct spectroscopic characterization of this compound is standard, advanced techniques have been applied to its derivatives, particularly the binaphthyl structures that are structurally related to its enzymatic product, Naphthol AS-BI.

Trapped Ion Mobility Spectrometry (TIMS) has emerged as a powerful technique for the separation of chiral enantiomers of binaphthyl derivatives, such as 1,1'-Bi(2-naphthol) (BINOL) and 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate (BNP). caymanchem.comresearchgate.net These molecules are atropisomeric, meaning their chirality arises from hindered rotation around a single bond. TIMS separates ions based on their size, shape, and charge in the gas phase, allowing for the differentiation of enantiomers that have the same mass-to-charge ratio.

The separation of BINOL and BNP atropisomers is achieved by monitoring the different mobilities of their derivative complexes. caymanchem.comresearchgate.net These complexes are formed through noncovalent interactions by simply mixing the binaphthyl derivative with a cyclodextrin (B1172386) (CD) and metal ions. researchgate.net The cyclodextrin acts as a chiral selector, and the metal ion facilitates the formation of stable ternary complexes. The differing stereochemistry of the enantiomer complexes results in variations in their collisional cross-sections, which allows for their separation by TIMS. caymanchem.com This method is advantageous due to its simplicity, speed, and high sensitivity, and it does not require chemical derivatization or chromatographic separation. caymanchem.comresearchgate.net

TIMS has been successfully applied to the specific identification of R- and S-enantiomers of BINOL and BNP. For instance, the R- and S-enantiomers of BINOL can be separated as ternary complexes with γ-cyclodextrin and rubidium ions ([BINOL+γ-CD + Rb]⁺) or with β-cyclodextrin and copper ions ([BINOL+β-CD + Cu-H]⁺). caymanchem.comresearchgate.net Similarly, the enantiomers of BNP can be isolated as various ternary complexes with α- or β-cyclodextrin and a range of metal ions, including barium, cobalt, calcium, copper, iron, lithium, and strontium. caymanchem.comresearchgate.net

The effectiveness of the separation can be quantified by the peak separation rate (Rp-p). For example, the Rp-p for the separation of three BINOL enantiomer complexes has been calculated at 1.130, while for seven BNP complexes, the Rp-p reached as high as 2.089. caymanchem.com Further analysis of the collision energies reveals different survival yields for the enantiomer complexes, indicating rigid structural differences based on their stereospecificity, which is the underlying principle of their separation by TIMS. caymanchem.comresearchgate.net

Binaphthyl DerivativeEnantiomersTIMS Separation Complex Examples
1,1'-Bi(2-naphthol) (BINOL)R-BINOL, S-BINOL[BINOL+γ-CD + Rb]⁺, [BINOL+β-CD + Cu-H]⁺
1,1'-binaphthyl-2,2'-diyl hydrogen phosphate (BNP)R-BNP, S-BNP[BNP+α-CD + Ba-H]⁺, [BNP+β-CD + Co-H]⁺, [BNP+β-CD + Cu-H]⁺

Derivatization Chemistries for Analytical Applications

In the context of this compound, the primary "derivatization" for analytical applications is the enzymatic reaction itself. The substrate, this compound, is essentially a pro-fluorophore. It is non-fluorescent until the phosphate group is cleaved by a phosphatase enzyme. This enzymatic hydrolysis yields the highly fluorescent derivative, Naphthol AS-BI (also known as 7-Bromo-3-hydroxy-2-naphtho-o-anisidine).

This in-situ enzymatic derivatization is the cornerstone of its use in analytical assays. The generation of the fluorescent product allows for sensitive and quantitative detection of phosphatase activity. The rate of the formation of Naphthol AS-BI is directly proportional to the enzymatic activity, which can be monitored over time. This principle is applied in various techniques, including fluorometric assays and flow cytometry.

While further chemical derivatization of the resulting Naphthol AS-BI is not typically performed in standard phosphatase activity assays, the inherent fluorescence of this enzymatic product is the key to its analytical utility.

Research Applications and Biological Significance

Enzymatic Activity Studies

Naphthol AS-BI phosphate (B84403) serves as a key reagent for determining the activity of both acid and alkaline phosphatases. medchemexpress.com The enzymatic removal of the phosphate group from the substrate yields Naphthol AS-BI, which fluoresces with excitation and emission spectra of 405/515 nm, respectively. glpbio.comcaymanchem.com This fluorescence provides a quantitative measure of enzyme activity. glpbio.com The unique naphthol structure of the compound facilitates selective recognition by enzymes and allows for rapid dephosphorylation, making it a valuable tool for investigating enzyme kinetics and the mechanisms of phosphatase activity. scbt.com

Investigation of Acid Phosphatase Function and Localization

Naphthol AS-BI phosphate is a well-established substrate for the histochemical demonstration and cytofluorometric assay of acid phosphatase. scientificlabs.commpbio.com In these methods, the hydrolysis of this compound by acid phosphatases present in the tissue produces naphthol derivatives. wustl.edu These derivatives then couple with a diazonium salt, such as hexazonium pararosaniline or Fast Garnet GBC, to form a colored azo dye (typically red) at the site of enzyme activity. nih.govwustl.edu This allows for the precise localization of acid phosphatase within cells and tissues, including in paraffin-embedded sections. sigmaaldrich.comoup.com The method is noted for being sensitive, simple, and reproducible for cytochemical demonstrations. nih.gov

The utility of this compound for localizing acid phosphatase has been demonstrated in various biological contexts. For instance, in entomological studies, it has been used to map acid phosphatase distribution in the tissues of the adult stable fly (Stomoxys calcitrans). In this insect, moderate activity was found in the epithelium of the rectum, salivary glands, and male reproductive ducts, while strong activity was observed in the Malpighian tubules and female oviduct and uterine glands. core.ac.uk In mammalian studies, it is used to identify sites of acid phosphatase activity in snap-frozen human striated muscle, where the location and degree of staining can have pathological significance. wustl.edu Furthermore, the technique is crucial for diagnosing leukemic reticuloendotheliosis (hairy cell leukemia), as it demonstrates the tartrate-resistant acid phosphatase activity characteristic of the neoplastic cells. nih.govnih.gov

Investigation of Alkaline Phosphatase Activity and Role

This compound is also a versatile substrate for the detection of alkaline phosphatase (ALP) activity. sigmaaldrich.comscbt.com The compound's structure, featuring a unique naphthol component, enhances its interaction with ALP, leading to rapid dephosphorylation and the release of naphthol for subsequent detection reactions. scbt.com Its high solubility in water and stability across various pH levels make it suitable for detailed investigations into enzyme kinetics. scbt.com In practice, it is used as a component in staining solutions (e.g., with Tris-HCl buffer) to measure ALP activity in cells. sigmaaldrich.com The enzymatic reaction liberates AS-naphthol, which then couples with a diazonium salt like Fast Blue BBN to form a blue pigment, indicating the sites of alkaline phosphatase activity. core.ac.uk

Bone Metabolism and Osteoclast Biology

In the field of bone biology, this compound is instrumental in studying bone resorption, the process by which osteoclasts break down bone tissue. Osteoclasts are specialized cells that express high levels of a specific enzyme, tartrate-resistant acid phosphatase (TRAP or ACP5), which is involved in the hydrolysis of the bone matrix. nih.govnih.gov The activity of TRAP, therefore, serves as a direct proxy for osteoclastic bone resorption activity. nih.govbiorxiv.org

Assessment of Osteoclastic Activity via TRAP 5b

This compound is particularly valuable as a preferred substrate for a specific isoform of TRAP known as TRAP 5b. caymanchem.comnih.gov TRAP exists in two main circulating isoforms, 5a and 5b. nih.govresearchgate.net TRAP 5b is specifically derived from osteoclasts, whereas TRAP 5a originates from other cells like macrophages and dendritic cells. researchgate.netresearchgate.netmyadlm.org This specificity makes TRAP 5b a direct indicator of osteoclast number and activity. researchgate.netresearchgate.net Assays using this compound exploit its selective hydrolysis by the TRAP 5b isoform. nih.govresearchgate.net To further enhance specificity, heparin is often added to the assay, as it acts as a selective inhibitor of the 5a isoform with little effect on 5b activity. nih.govresearchgate.net This allows for a more accurate quantification of osteoclast-specific TRAP activity. nih.gov

Table 1: Comparison of TRAP Isoforms
FeatureTRAP Isoform 5aTRAP Isoform 5b
Cellular OriginMacrophages, Dendritic Cells researchgate.netresearchgate.netmyadlm.orgOsteoclasts nih.govresearchgate.netresearchgate.net
Substrate PreferenceLess specificPreferentially hydrolyzes this compound nih.govresearchgate.net
Effect of HeparinInhibited (approx. 50%) nih.govresearchgate.netLittle to no effect nih.govresearchgate.net
Biological Marker forInflammatory conditions researchgate.netBone resorption, Osteoclast activity nih.govnih.govresearchgate.net
TRAP 5b as a Serum/Plasma Marker for Bone Resorption

The measurement of TRAP 5b activity in serum or plasma has emerged as a significant tool in clinical settings for monitoring bone health. nih.gov Because TRAP 5b is secreted by activated osteoclasts, its concentration in the blood serves as a specific and sensitive marker of bone resorption. nih.govresearchgate.net Biochemical assays for serum TRAP activity that use traditional substrates like para-nitrophenylphosphate (pNPP) suffer from low specificity because they are also hydrolyzed by TRAP 5a and other phosphatases. nih.govresearchgate.net

The development of assays using this compound has significantly improved the specificity for osteoclastic activity. nih.gov Studies have shown that serum TRAP 5b levels decrease significantly in postmenopausal women undergoing hormone replacement therapy, confirming its utility for monitoring the effectiveness of antiresorptive treatments. nih.gov Consequently, TRAP 5b is considered a valuable biomarker for managing bone diseases characterized by high bone turnover, such as osteoporosis and bone metastasis. myadlm.org

Table 2: Substrates for TRAP Activity Assays
SubstrateSpecificity for TRAP 5bAdvantagesDisadvantages
para-nitrophenylphosphate (pNPP)Low nih.govresearchgate.netCommonly used researchgate.netHydrolyzed by TRAP 5a and other phosphatases, leading to low specificity for bone resorption nih.govresearchgate.net
This compoundHigh nih.govresearchgate.netSelectively hydrolyzed by TRAP 5b, allowing for specific measurement of osteoclastic activity; can be used in fluorometric and colorimetric assays glpbio.comnih.govRequires specific assay conditions (e.g., pH 6.1) and co-factors (e.g., heparin) for maximum specificity nih.govnih.gov
Correlation with Bone Formation and Mineralization Parameters

This compound is instrumental in studies evaluating bone formation and mineralization by serving as a substrate for alkaline phosphatase (ALP), a key enzyme expressed by osteoblasts. The level of ALP activity is a well-established biomarker for osteogenic differentiation and bone matrix mineralization.

In research settings, bone marrow-derived mesenchymal stem cells (BMSCs) are cultured in osteogenic induction media to study their differentiation into osteoblasts. To confirm successful differentiation and assess the rate of bone formation, researchers perform ALP staining. In this assay, cultured cells are fixed and incubated with a solution containing this compound. The ALP produced by active osteoblasts hydrolyzes the phosphate group, and the resulting product reacts with a chromogenic agent, such as Fast Blue BB salt, to create a visible precipitate nih.gov. The intensity of the staining provides a qualitative measure of ALP activity and, by extension, osteoblastic activity.

Quantitative assessments of ALP activity also utilize this compound. Cell lysates from differentiating osteoblasts are incubated with the substrate, and the enzymatic reaction is measured over time to determine the rate of phosphate cleavage ijbs.com. These findings are often correlated with other markers of bone formation, such as the expression of bone-specific proteins and the deposition of a mineralized extracellular matrix, which is typically visualized using Alizarin Red S staining ijbs.com. Such studies help elucidate the molecular pathways that govern bone formation and how various therapeutic agents may enhance this process.

Table 1: Correlation of this compound-Based ALP Activity with Bone Formation Markers

Parameter Measured with this compound Correlated Bone Formation Marker Research Context Finding
Alkaline Phosphatase (ALP) Staining Intensity Alizarin Red S Staining (Calcium Mineralization) In vitro osteogenic differentiation of Mesenchymal Stromal Cells (MSCs) Increased ALP staining correlates with enhanced calcium deposition in the extracellular matrix ijbs.com.
Quantitative ALP Activity Expression of Osteogenic Genes (e.g., RUNX2) Osteogenic differentiation of Bone Marrow-Derived Mesenchymal Stem Cells (BMSCs) Upregulation of key osteogenic transcription factors is associated with a rise in ALP activity nih.gov.
Role in Bone Loss and Osteoclastogenesis Research

The study of bone loss (resorption) and the formation of bone-resorbing cells, known as osteoclasts (osteoclastogenesis), heavily relies on the detection of Tartrate-Resistant Acid Phosphatase (TRAP). This compound is a critical substrate for the histochemical staining of TRAP, an enzyme highly expressed in active osteoclasts cenmed.comscientificlabs.com.

TRAP staining is the gold standard for identifying osteoclasts in tissue sections and cell cultures koreamed.org. In studies of diseases characterized by excessive bone loss, such as osteoporosis or periodontitis, researchers use TRAP staining to quantify the number of osteoclasts. For instance, in animal models of periodontitis, tissue sections of the jaw are stained using a solution containing this compound and a diazonium salt in a tartrate-containing buffer. The tartrate inhibits most other forms of acid phosphatase, ensuring the specific detection of osteoclast-derived TRAP koreamed.orgplos.org. A marked increase in TRAP-positive, multinucleated cells in diseased tissue compared to healthy controls indicates heightened osteoclast activity and bone resorption koreamed.org.

This technique is also fundamental to in vitro studies investigating the effects of potential therapeutic agents on osteoclast formation. Bone marrow macrophages, the precursor cells of osteoclasts, are cultured with factors that promote their differentiation. The addition of compounds that inhibit osteoclastogenesis results in a significant reduction in the number of TRAP-positive multinucleated cells, a finding readily visualized and quantified using this compound-based staining methods plos.org. These assays are crucial for screening drugs that could prevent pathological bone loss.

Differentiation and Characterization of Osteoclasts

This compound is essential for the definitive identification and characterization of mature, functional osteoclasts. A key characteristic of a differentiated osteoclast is its multinuclearity and high expression of TRAP plos.orgresearchgate.net.

During osteoclast differentiation assays, precursor cells (typically bone marrow macrophages or RAW 264.7 cell lines) are stimulated with cytokines like RANKL and M-CSF. To confirm that differentiation has occurred, the cultures are fixed and stained for TRAP activity. The staining procedure involves incubating the cells with a substrate solution containing this compound and a colorimetric coupler nih.gov.

The resulting visualization allows researchers to characterize the cell population based on specific criteria:

TRAP Positivity : Cells expressing the enzyme appear stained, typically red or purple.

Multinuclearity : Mature osteoclasts are large cells containing three or more nuclei. These are counted to quantify the extent of osteoclast formation plos.org.

Morphology : The staining helps in observing the morphology of the differentiated cells.

Researchers have observed that TRAP activity can be identified in both mononucleated precursor cells and fully differentiated, multinucleated osteoclasts, whereas other markers like Cathepsin K may appear later, specifically in the multinucleated cells researchgate.net. By using this compound-based TRAP staining, researchers can accurately identify and count mature osteoclasts, providing a reliable method to assess the efficacy of various treatments on osteoclast differentiation plos.orgnih.gov.

Cellular Degeneration and Apoptosis Research

Beyond bone biology, this compound serves as a substrate for studying acid phosphatases, a group of hydrolytic enzymes implicated in processes of cellular breakdown and programmed cell death (apoptosis).

Analysis of Acid Phosphatase Activity in Cell Death Processes

The localization and activity of acid phosphatases are often analyzed to understand cellular degradation during developmental processes and apoptosis. This compound is used as a histochemical substrate to visualize these enzymes within dying cells.

In studies of embryonic development, such as the programmed cell death that occurs in the interdigital tissue of a fetal rat foot, this compound staining reveals the distribution of acid phosphatase activity. Research has shown that isolated dead cells exhibit a more intense diffuse cytoplasmic stain for acid phosphatase compared to viable cells biologists.com. Furthermore, clusters of dead cells can be categorized into different stages of degeneration based on the intensity and pattern of their hydrolase activity as detected by this substrate. Clusters in the initial stages of cell death show the least enzymatic activity, while those in advanced stages of degeneration exhibit intense acid phosphatase staining, indicating a progression of the cell death process biologists.com. This method allows for the spatial and temporal tracking of acid phosphatase activity during programmed cell death. In some cancer research, this substrate is also used to visualize alkaline phosphatase during the detection of apoptotic cells oup.com.

Role of Hydrolases in Cellular Digestion

This compound is used to detect the activity of acid phosphatases and other phosphohydrolases, which are key lysosomal enzymes involved in intracellular digestion bibliotekanauki.plrussjnematology.com. Lysosomes contain a variety of acid hydrolases that break down cellular waste products, foreign matter, and cellular components during autophagy.

Cytochemical studies have employed this compound to localize these hydrolases within cells. The reaction product helps identify the compartments where cellular digestion occurs, such as lysosomes and phagosomes. For example, in studies on virus-transformed cells, this compound has been used to demonstrate acid phosphatase activity, revealing differences in the levels of hydrolytic enzymes compared to normal cells, which can relate to changes in cellular economy and autophagy gre.ac.uk. Similarly, in parasitology, the activity of Naphthol-AS-BI-phosphohydrolase in the excretory-secretory products of parasites is measured to understand their metabolic and digestive processes russjnematology.com.

Clinical and Diagnostic Research Applications

This compound has significant applications in clinical and diagnostic research, primarily as a highly specific substrate for identifying biomarkers of bone disease.

Its most notable application is in the development of assays for Tartrate-Resistant Acid Phosphatase (TRAP) isoform 5b. TRAP 5b is secreted by osteoclasts and is considered a specific serum marker for osteoclastic activity and bone resorption nih.govresearchgate.net. However, traditional assays using substrates like para-nitrophenylphosphate (pNPP) suffer from low specificity because they are also hydrolyzed by other TRAP isoforms (like 5a) and unrelated phosphatases found in blood cells nih.gov.

Research has demonstrated that Naphthol-ASBI phosphate is selectively hydrolyzed by TRAP isoform 5b nih.govresearchgate.net. This has led to the development of more specific biochemical and immunochemical assays for serum TRAP 5b. By using this compound as the substrate, often in combination with heparin (which selectively inhibits isoform 5a), researchers can accurately quantify the level of osteoclast-specific TRAP 5b in serum samples nih.govnih.gov.

This improved assay has important diagnostic potential for monitoring metabolic bone diseases, such as osteoporosis and end-stage renal disease, where tracking bone resorption rates is crucial for patient management nih.govresearchgate.net. The ability to specifically measure TRAP 5b activity provides a more accurate picture of bone turnover than less specific markers nih.gov. The fluorescence of the Naphthol AS-BI product also allows for the development of sensitive fluorometric assays caymanchem.com.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Alkaline Phosphatase (ALP)
Alizarin Red S
Tartrate-Resistant Acid Phosphatase (TRAP)
Fast Blue BB
RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand)
M-CSF (Macrophage Colony-Stimulating Factor)
Cathepsin K
Heparin
para-nitrophenylphosphate (pNPP)
Naphthol AS-BI
New Fuchsin
Hemalum
Propidium Iodide
Hoechst 33342
Pararosaniline
Hematoxylin (B73222)
RUNX2
Ascorbate-2-phosphate
Dexamethasone
β-glycerol phosphate

Microbiological and Environmental Research

Beyond its clinical applications, this compound is also utilized in microbiological and environmental studies to probe the enzymatic activities of microbial communities. Phosphatases are ubiquitous in the environment and play a critical role in nutrient cycling, particularly the phosphorus cycle.

Phosphorus is an essential nutrient for all life, but much of the phosphorus in soil is locked in insoluble organic and inorganic forms. researchgate.net Many soil microorganisms, often referred to as phosphate-solubilizing microorganisms, produce extracellular enzymes called phosphatases to mineralize organic phosphorus into soluble phosphate, which can then be taken up by plants and other organisms. scispace.com The measurement of phosphatase activity is therefore a key indicator of the potential for phosphorus cycling in an ecosystem.

This compound serves as a substrate in assays designed to detect and quantify this microbial phosphatase activity. For example, in the widely used API-ZYM system, a semi-quantitative test for detecting enzymatic activities in microbial cultures, this compound is the specific substrate used to identify the presence of Naphthol-AS-BI-phosphohydrolase. researchgate.netresearchgate.net The detection of this enzyme activity in a microbial isolate is directly related to its ability to participate in phosphate solubilization. researchgate.net This allows researchers to screen and identify microorganisms that could be beneficial for agricultural applications as biofertilizers to improve phosphorus availability to crops. researchgate.net

Table 3: Microbial Enzymes in Phosphate Solubilization

Enzyme GroupSpecific Enzyme ExampleSubstrate in AssayRole in P-Solubilization
PhosphomonoesterasesNaphthol-AS-BI-phosphohydrolase researchgate.netThis compound researchgate.netHydrolyzes organic phosphate esters to release inorganic phosphate.
PhosphomonoesterasesAcid Phosphatase researchgate.netpara-nitrophenylphosphate (pNPP)Mineralizes organic phosphorus under acidic conditions. scispace.com
PhosphomonoesterasesAlkaline Phosphatasepara-nitrophenylphosphate (pNPP)Mineralizes organic phosphorus under alkaline conditions. scispace.com

Advanced Considerations in Naphthol As Bi Phosphate Research

Comparative Studies with Other Phosphatase Substrates

The selection of a substrate is critical for the reliable detection and quantification of phosphatase activity. Naphthol AS-BI phosphate (B84403) has been evaluated against several other common substrates to determine its relative efficacy and specificity for different enzymatic assays.

Naphthol AS-BI phosphate has demonstrated superiority over Naphthol AS-MX phosphate in certain applications, particularly in the fluorometric analysis of alkaline phosphatase. tandfonline.com A comparative study found that based on the rates of enzymatic hydrolysis, this compound was the best substrate for alkaline phosphatase among the tested Naphthol AS derivatives. tandfonline.com This suggests a higher turnover rate or better affinity for the enzyme, leading to a more sensitive assay. Both substrates are used in histochemical staining to produce a colored precipitate at the site of enzyme activity.

Table 1: Comparison of this compound and Naphthol AS-MX Phosphate

FeatureThis compoundNaphthol AS-MX PhosphateSource(s)
Enzyme Suitability Acid and Alkaline PhosphataseAcid and Alkaline Phosphatase caymanchem.com
Assay Type Fluorogenic and ChromogenicChromogenic tandfonline.comcaymanchem.com
Performance Considered superior for fluorometric analysis of alkaline phosphatase based on hydrolysis rates.A widely used substrate for histochemical detection. tandfonline.com
Optimal pH (Alkaline Phosphatase) 9.08.6 - 9.0 tandfonline.com

A significant area of research has been the comparison of this compound with p-Nitrophenylphosphate (pNPP), especially for the assay of tartrate-resistant acid phosphatase (TRAP). Studies have shown that biochemical assays using pNPP can have low specificity for bone-related TRAP (isoform 5b) because it is also hydrolyzed by other TRAP isoforms (5a) and unrelated phosphatases found in blood cells. nih.govresearchgate.net In contrast, this compound is selectively hydrolyzed by TRAP isoform 5b, which is a key serum marker for osteoclastic activity. nih.govresearchgate.net This makes this compound a preferred substrate for assays requiring high specificity for bone resorption markers. nih.gov While assays using pNPP and this compound correlated in sera containing primarily isoform 5b, they did not correlate in sera with significant amounts of isoform 5a, highlighting the superior specificity of this compound. nih.govresearchgate.net

Table 2: Comparison of this compound and p-Nitrophenylphosphate (pNPP)

FeatureThis compoundp-Nitrophenylphosphate (pNPP)Source(s)
Assay Principle Fluorogenic/ChromogenicChromogenic caymanchem.comsciencellonline.com
Specificity for TRAP Isoform 5b High; selectively hydrolyzed by isoform 5b.Low; hydrolyzed by isoforms 5a, 5b, and other phosphatases. nih.govresearchgate.net
Clinical Utility Preferred for specific measurement of osteoclastic activity.General phosphatase activity marker with low specificity for bone. nih.govresearchgate.net
Assay pH (for TRAP) Tested at pH 5.5 and 6.1.Tested at pH 5.5 and 6.1. nih.govresearchgate.net

This compound has also been compared with other analogues in its class, such as Naphthol AS-TR phosphate. In a study evaluating substrates for alkaline phosphatase, this compound was found to be superior to both Naphthol AS-MX and Naphthol AS-TR phosphates. tandfonline.com The general principle in histochemistry is that phosphates of more complex arylides of 2-hydroxy-3-naphthoic acid, such as Naphthol AS-BI, tend to yield highly chromogenic and substantive naphthols upon enzymatic hydrolysis. This results in more precise microscopic localizations of enzyme activity compared to simpler naphthol phosphates.

Methodological Refinements and Optimization

To maximize the utility of this compound as a substrate, researchers have investigated various methodological parameters that can influence enzyme activity and the accuracy of detection.

The method used for tissue fixation is a critical step in histochemistry that can significantly impact enzyme preservation. Fixation aims to preserve tissue morphology but can also inactivate enzymes through protein cross-linking or denaturation. leicabiosystems.comnih.gov Aldehyde fixatives like formalin are known to form cross-links that can reduce or destroy enzyme activity, although they provide excellent morphological detail. nih.govresearchgate.net For enzyme histochemistry, cold formalin-fixed sections are sometimes used as a compromise. leicabiosystems.com

Coagulating fixatives, such as those based on alcohol or acetone, act by precipitating proteins and removing water from the tissue. nih.govresearchgate.net These methods can be less damaging to enzyme activity compared to cross-linking fixatives and may be preferable when demonstrating phosphatase activity with substrates like this compound. However, they may cause some tissue shrinkage or distortion. nih.gov The choice of fixative must balance the need for morphological preservation with the retention of enzymatic function, and the optimal choice may need to be determined empirically for the specific tissue and enzyme under investigation. researchgate.net

The conditions of the incubation step are paramount for achieving reliable and reproducible results. Key parameters include pH, temperature, and incubation time.

pH: The optimal pH for phosphatase activity is highly dependent on the specific type of phosphatase being assayed. For alkaline phosphatase, studies using this compound have demonstrated an optimal pH of 9.0. tandfonline.com For acid phosphatases, the optimal pH is in the acidic range. For example, assays for TRAP using this compound have been conducted at pH 5.5 and 6.1. nih.govresearchgate.net It is crucial to buffer the incubation medium to the specific optimal pH of the target enzyme to ensure maximal substrate turnover.

Temperature: Enzyme kinetics are highly sensitive to temperature. Most assays are performed at a constant, controlled temperature, such as 25°C or 37°C. tandfonline.comnih.gov While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation if exceeding the enzyme's stability range. nih.gov For prostatic acid phosphatase, inactivation has been observed at temperatures above 45°C. nih.gov Consistency in temperature is essential for comparing results across different experiments.

Time: The duration of the incubation period must be carefully controlled. The reaction should proceed long enough to generate a detectable signal, but not so long that substrate depletion, product inhibition, or diffusion of the final reaction product occurs. One study noted that when using a Naphthol AS-BI derivative for flow cytometry, the increase in cellular fluorescence was linear for only about 15 minutes. After this period, diffusion of the fluorescent product from the cells became a significant issue, leading to non-linearity and potential localization artifacts. This highlights the need to establish an optimal incubation time that falls within the linear range of the reaction.

Table 3: Optimized Incubation Parameters for this compound Assays

ParameterOptimal ConditionEnzyme/ApplicationSource(s)
pH 9.0Alkaline Phosphatase tandfonline.com
5.5 - 6.1Tartrate-Resistant Acid Phosphatase (TRAP) nih.govresearchgate.net
Temperature 25°C - 37°CGeneral (Constant temperature is critical) tandfonline.comnih.gov
Time ~15 minutesFlow Cytometry (to avoid product diffusion)

Selection of Coupling Reagents

In the histochemical detection of phosphatase activity using this compound, the enzymatic cleavage of the phosphate group yields an intermediary product, 7-bromo-3-hydroxy-2-naphtho-o-anisidine (Naphthol AS-BI). This product is subsequently visualized through a simultaneous coupling reaction with a diazonium salt, which acts as the coupling reagent. This reaction forms a highly colored, insoluble azo dye precipitate at the site of enzyme activity. The selection of an appropriate diazonium salt is critical as it influences the color, stability, and localization of the final reaction product.

Most contemporary procedures employ stable diazonium salts, which are formed by reacting an arylamine with sodium nitrite (B80452) in an acidic medium. sigmaaldrich.com These are often stabilized with compounds like zinc chloride to improve shelf life. sigmaaldrich.com The choice of the coupling reagent can be tailored to achieve a desired color for visualization, which is particularly important for contrast in multiplex staining protocols. Commonly used diazonium salts for coupling with Naphthol AS-BI derivatives include Fast Red Violet LB, Fast Blue BB, and Fast Garnet GBC. sigmaaldrich.comresearchgate.net The reaction of Naphthol AS-MX, a related substrate, with Fast Red TR has also been studied for producing a fluorescent azo dye. researchgate.net The selection depends on the specific application, the enzyme being localized, and the desired final color of the precipitate.

Table 1: Common Diazonium Salts Used as Coupling Reagents with Naphthol AS Substrates

Diazonium Salt (Coupling Reagent)Resulting Color of Azo Dye PrecipitateApplication Notes
Fast Red Violet LB RedUsed for demonstrating alkaline phosphatase activity. sigmaaldrich.com
Fast Blue BB BlueAn alternative to Fast Red Violet LB for alkaline phosphatase. sigmaaldrich.com
Fast Garnet GBC BrownishConsidered sensitive and suitable for demonstrating acid phosphatase and tartrate-resistant acid phosphatase. researchgate.net
Pararosaniline RedUsed in a specific method for the histochemical demonstration of acid phosphatase. researchgate.net

Counterstaining and Mounting Media Considerations

Following the enzymatic reaction and azo dye precipitation, counterstaining is often employed to visualize cellular morphology, such as the nucleus, providing anatomical context to the enzymatic staining. The choice of counterstain must be compatible with the color of the azo dye precipitate to ensure clear differentiation. For instance, if a red precipitate is formed using a reagent like Fast Red Violet LB, a blue nuclear counterstain such as hematoxylin (B73222) provides excellent contrast. sigmaaldrich.com Alternatively, Neutral Red can also be used as a counterstain. sigmaaldrich.com

The selection of mounting media is a critical final step. The azo dyes produced from Naphthol AS substrates can be soluble in organic solvents. Therefore, the use of non-aqueous, xylene-based permanent mounting media can lead to the dissolution of the colored precipitate, resulting in diffusion artifacts and loss of signal localization. To prevent this, aqueous mounting media are generally preferred for preserving the integrity and precise location of the azo dye precipitate. The compatibility of the mounting medium with the detection method is essential for the accurate interpretation of results. sigmaaldrich.com

Challenges and Future Directions in Research

While this compound is a valuable tool, research involving phosphatases faces several inherent challenges. Phosphatases have historically been considered difficult drug targets due to highly conserved and charged active sites, which makes achieving inhibitor selectivity a significant hurdle. Furthermore, their broad and sometimes overlapping substrate specificities in vivo complicate efforts to assign precise physiological roles.

Elucidation of Precise Functional Roles of Phosphatases in vivo

A primary challenge in phosphatase research is deciphering the specific functions of individual phosphatases within complex cellular signaling networks. Many phosphatases exhibit broad substrate specificity in vitro, which may not reflect their actual function in a highly regulated cellular environment. It is increasingly understood that phosphatase specificity is often conferred by regulatory subunits or interacting partner proteins that direct the phosphatase to specific subcellular locations or substrates. elifesciences.org For example, the PP2A-B55 phosphatase selects its substrates through the binding of alpha-helices in the substrate to a conserved pocket on the B55 regulatory subunit. nih.govbohrium.com A significant future direction is the continued identification and characterization of these phosphatase holoenzymes and protein-protein interactions to understand how substrate specificity is achieved in vivo. This knowledge is crucial for understanding their roles in health and disease.

Development of Improved Assays and Detection Methods

There is an ongoing need to develop more specific and sensitive assays for phosphatase activity. While this compound has been instrumental in improving assays for certain enzymes, challenges remain. A notable advancement has been the use of this compound as a preferred substrate for tartrate-resistant acid phosphatase (TRAP) isoform 5b, a key biomarker for osteoclast activity. nih.gov Biochemical assays using this substrate show greater specificity for TRAP 5b compared to older methods that use substrates like p-nitrophenylphosphate (pNPP), which is hydrolyzed by other non-target phosphatases. nih.gov The combination of this compound with heparin, an inhibitor of the related TRAP isoform 5a, further enhances the specificity for isoform 5b. nih.gov

Future developments will likely focus on creating novel substrates with even greater selectivity for specific phosphatase isoforms. Moreover, this compound is a fluorogenic substrate; its enzymatic product, Naphthol AS-BI, fluoresces, allowing for quantitative measurement of phosphatase activity. caymanchem.com Expanding the repertoire of fluorogenic substrates with different spectral properties will be crucial for developing multiplex assays to simultaneously measure the activity of several phosphatases.

Table 2: Comparison of Substrates for Tartrate-Resistant Acid Phosphatase (TRAP) Assay

SubstrateSpecificity for TRAP Isoform 5bAssay TypeAdvantagesDisadvantages
p-nitrophenylphosphate (pNPP) LowColorimetricSimple, widely used.Low specificity; hydrolyzed by other phosphatases. nih.gov
This compound HighColorimetric, FluorometricHigh selectivity for TRAP 5b. nih.gov Can be adapted for microplate assays. nih.govRequires a coupling reagent for colorimetric detection.

Exploring Stereospecificity and Chiral Recognition in Derivatives

The hydrolysis of phosphate esters is a fundamental biochemical reaction. rwth-aachen.de Enzymes that catalyze these reactions, such as phosphatases, often exhibit a high degree of stereospecificity, meaning they can distinguish between stereoisomers of their substrates. This specificity arises from the three-dimensional structure of the enzyme's active site, which creates a chiral environment that preferentially binds and acts upon one enantiomer or diastereomer over another. The mechanism of hydrolysis often involves a nucleophilic attack on the phosphorus atom, and the precise orientation of the substrate in the active site is critical for catalysis. libretexts.org

While the principles of enzyme stereospecificity are well-established, specific research into the chiral recognition of this compound and its derivatives by different phosphatases is an underexplored area. Future research could involve the synthesis of chiral this compound derivatives to probe the stereochemical preferences of various phosphatases. Such studies would provide deeper insights into the molecular recognition mechanisms within phosphatase active sites and could lead to the development of highly specific, stereoisomer-selective substrates and inhibitors. Understanding these chiral interactions is a critical step toward designing novel diagnostic tools and therapeutic agents that target specific phosphatases with greater precision.

Q & A

What are the primary research applications of Naphthol AS-BI phosphate in enzyme histochemistry?

This compound is widely used as a chromogenic or fluorogenic substrate for detecting acid and alkaline phosphatase activity. In basic research, it is employed in:

  • Tartrate-resistant acid phosphatase (TRAP) staining to identify osteoclasts in bone resorption studies .
  • Lysosomal acid phosphatase detection in cryosections using light microscopy, where hydrolysis of the substrate produces a visible precipitate .
  • Fluorescence-based assays for single-cell analysis of phosphatase activity in live or fixed cells .
    Methodological Tip: Optimize substrate concentration (e.g., 0.01%–2.0 mM) and incubation time (10 min–2 hrs) based on tissue type and enzyme activity levels .

How should this compound be stored and prepared to ensure stability?

  • Storage: Store lyophilized powder at -20°C in airtight containers to prevent hydrolysis. Solutions in organic solvents (e.g., DMF) should be aliquoted and stored at -20°C for ≤1 month .
  • Solubility: Dissolve in dimethylformamide (DMF) or Tris-HCl buffer (pH 8.9–9.5) at 50 mg/mL for stock solutions. Avoid aqueous storage due to instability .
    Advanced Consideration: Monitor phosphorus content (6.0–7.1% by ICP) to confirm purity and prevent batch-to-batch variability in assay sensitivity .

What controls are essential when using this compound in enzyme activity assays?

  • Negative controls: Omit the substrate or include enzyme inhibitors (e.g., 7 mM tartrate for acid phosphatase ).
  • Positive controls: Use tissues/cells with known high phosphatase activity (e.g., osteoclasts for TRAP ).
  • Solvent controls: Test DMF or buffer alone to rule out nonspecific precipitation .
    Advanced Tip: For fluorescence assays, include a no-enzyme control to account for autofluorescence of the substrate .

How does the choice of detection method (chromogenic vs. fluorescent) impact data interpretation?

  • Chromogenic detection (e.g., Fast Red Violet): Provides spatial localization of enzyme activity in tissues but lacks quantitative precision .
  • Fluorogenic detection: Enables real-time, quantitative measurement in live cells but requires spectral separation from endogenous fluorophores .
    Methodological Insight: Combine both methods in parallel experiments to validate enzyme distribution and activity levels .

How can researchers resolve conflicting results in phosphatase activity assays using this compound?

Common discrepancies arise from:

  • pH variability: Acid phosphatases require pH 5.0–5.2, while alkaline phosphatases need pH 8.9–9.5. Verify buffer pH before incubation .
  • Substrate degradation: Use fresh hexazotized pararosaniline or Fast Garnet GBC to ensure coupling efficiency in chromogenic assays .
  • Fixation artifacts: Avoid over-fixation (e.g., >30 sec in acetone-based fixatives) to preserve enzyme activity .
    Advanced Strategy: Perform kinetic assays to distinguish true enzyme inhibition from substrate depletion .

What are the limitations of using this compound in complex tissues?

  • Background noise: Endogenous phosphatases in connective tissues or serum may produce false positives. Pre-treat sections with levamisole (for alkaline phosphatase) or tartrate (for acid phosphatase) .
  • Diffusion artifacts: In thick tissue sections, substrate diffusion can lead to uneven staining. Use cryosections ≤10 µm and optimize incubation time .
    Advanced Solution: Combine with immunohistochemical markers (e.g., TRAP for osteoclasts) to confirm cell-specific activity .

How does this compound compare to other phosphatase substrates (e.g., pNPP or BCIP/NBT)?

  • Sensitivity: this compound has higher sensitivity in fluorescence assays compared to colorimetric pNPP .
  • Spatial resolution: Superior to BCIP/NBT in histochemistry due to smaller precipitate size .
  • Cost: More expensive than pNPP but required for specialized applications like TRAP staining .
    Methodological Note: Reserve this compound for experiments requiring cellular/subcellular resolution .

What protocols are recommended for quantifying phosphatase activity using this substrate?

  • Spectrophotometry: Measure absorbance at 405 nm after enzymatic hydrolysis in solution-phase assays .
  • Image analysis: Use pixel intensity quantification in histochemical stains, ensuring uniform illumination and thresholding .
  • Fluorometry: Excitation/emission at 350/450 nm for fluorescent assays, with calibration against standard enzyme units .
    Advanced Optimization: Normalize activity to protein concentration (e.g., Folin phenol method) to account for tissue heterogeneity .

Can this compound be used in multiplex assays with other enzymatic markers?

Yes, but with caveats:

  • Sequential staining: Perform acid phosphatase detection first, as alkaline phosphatase substrates (e.g., BCIP/NBT) may require harsher conditions .
  • Spectral overlap: Avoid combining with fluorophores emitting in the blue-green range (e.g., FITC) .
    Advanced Design: Use enzyme-specific inhibitors (e.g., EDTA for alkaline phosphatase) to isolate activity in multiplex workflows .

How should researchers address lot-to-lot variability in commercial this compound?

  • Certificate of Analysis (CoA): Request CoA for phosphorus content (6.0–7.1%) and purity (≥96% by TLC or HPLC) .
  • In-house validation: Test each lot in a standardized assay (e.g., TRAP staining of rat osteoclasts) before large-scale use .
    Advanced Recommendation: Collaborate with suppliers to obtain custom synthetic batches for longitudinal studies .

Retrosynthesis Analysis

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.